molecular formula C25H22N4OS B2501669 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 688792-69-0

2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide

Katalognummer B2501669
CAS-Nummer: 688792-69-0
Molekulargewicht: 426.54
InChI-Schlüssel: AOGDLEWKISJHNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide” is a derivative of quinazolinone and quinazoline . These derivatives are important heterocycles in medicinal chemistry, possessing a wide spectrum of biological properties like antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of 6H-benzimidazo[1,2-c][1,3]benzoxazin-6-one derivatives were synthesized in moderate to good yield by reaction of 2-(1H-benzimidazol-2-yl)phenols with triphosgene .


Molecular Structure Analysis

The molecular formula of the compound is C23H18N4O2S . The structure of the compound includes a benzimidazo[1,2-c]quinazoline core, which is an important pharmacophore considered as a privileged structure .


Chemical Reactions Analysis

The compound is likely to undergo reactions typical of benzimidazo[1,2-c]quinazoline derivatives. These reactions could involve C(sp3)−H oxidation, condensation, and cyclization processes .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 414.48 . Other physical and chemical properties specific to this compound are not available in the retrieved literature.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, which includes derivatives similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide, were synthesized and evaluated for their in vitro antitumor activity. The study revealed that certain compounds in this series demonstrated significant broad-spectrum antitumor activity, with potencies 1.5–3.0 times higher compared to the positive control 5-FU. This indicates the potential of such compounds in cancer therapy through inhibition of key cancer cell lines, including CNS, renal, breast cancer, and leukemia cell lines (Al-Suwaidan et al., 2016).

Molecular Docking and Antiviral Activity

Another study synthesized new derivatives of 2-thiobenzimidazole, incorporating a triazole moiety, to test for antiviral activity against hepatitis C virus (HCV) and hepatitis B virus (HBV). While all synthesized compounds were inactive against HBV, some showed activity against HCV, highlighting the importance of the substituent at position 2 of benzimidazole for HCV inhibition. This research suggests that structural modifications in compounds similar to 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-ethyl-N-(3-methylphenyl)acetamide could lead to potent antiviral agents (Youssif et al., 2016).

Antimicrobial Evaluation

Benzimidazoles with incorporated biologically active heterocycles, such as quinoline and triazine-3-thione, were synthesized using 2-acetylbenzimidazole as a building block. These compounds were evaluated for their antimicrobial activity, with some showing potent inhibitory activity against a range of bacteria but no antifungal inhibition. Docking studies provided insights into the mode of action of these compounds as antibacterial agents, suggesting their potential in combating bacterial infections (Abdel-Motaal et al., 2020).

Eigenschaften

IUPAC Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4OS/c1-3-28(18-10-8-9-17(2)15-18)23(30)16-31-25-27-20-12-5-4-11-19(20)24-26-21-13-6-7-14-22(21)29(24)25/h4-15H,3,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGDLEWKISJHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-ethyl-N-(3-methylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.